molecular formula C18H11FN4O3 B11571981 (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11571981
M. Wt: 350.3 g/mol
InChI Key: BQABZEDIXYPNDO-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the pyrido[1,2-a]pyrimidine intermediate.

    Formation of the Cyano Group: The cyano group can be introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the intermediate with acrylonitrile under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrido[1,2-a]pyrimidine core.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrimidine core.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the fluorophenoxy group is replaced by other functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a tool compound to investigate the biological roles of pyrido[1,2-a]pyrimidines.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting the biological pathways they regulate. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its distinct biological activities and its potential as a therapeutic agent.

Properties

Molecular Formula

C18H11FN4O3

Molecular Weight

350.3 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C18H11FN4O3/c19-12-4-6-13(7-5-12)26-17-14(9-11(10-20)16(21)24)18(25)23-8-2-1-3-15(23)22-17/h1-9H,(H2,21,24)/b11-9+

InChI Key

BQABZEDIXYPNDO-PKNBQFBNSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/C(=O)N)OC3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)C(=O)N)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.